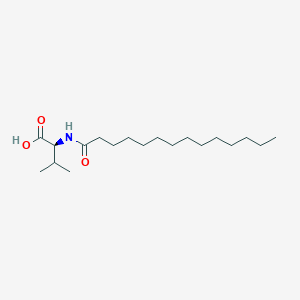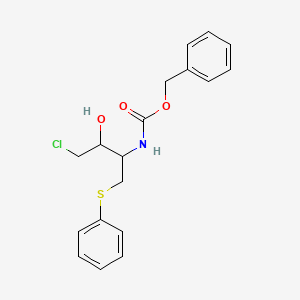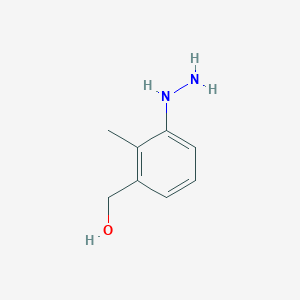
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is a chemical compound that features a trifluoromethyl group attached to a benzofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the radical trifluoromethylation of carbon-centered radical intermediates . This process can be achieved using reagents such as trifluoromethyl iodide (CF3I) in the presence of radical initiators like azobisisobutyronitrile (AIBN) under UV light.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as the use of trifluoromethylating agents like Ruppert’s reagent (CF3TMS) in the presence of a base . This method allows for the efficient introduction of the trifluoromethyl group under mild conditions, making it suitable for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the trifluoromethyl group.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted benzofuran derivatives .
Aplicaciones Científicas De Investigación
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioisostere in drug design, where the trifluoromethyl group can mimic other functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of agrochemicals and materials with enhanced properties
Mecanismo De Acción
The mechanism of action of Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate involves its interaction with molecular targets through the trifluoromethyl group. This group can influence the compound’s lipophilicity, metabolic stability, and binding affinity to biological targets. The trifluoromethyl group can also participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity .
Comparación Con Compuestos Similares
Similar Compounds
- Trifluoromethane (H–CF3)
- 1,1,1-Trifluoroethane (H3C–CF3)
- Hexafluoroacetone (F3C–CO–CF3)
Uniqueness
Methyl 6-(Trifluoromethyl)-2,3-dihydrobenzofuran-3-acetate is unique due to its specific structural features, including the benzofuran ring and the ester group, which confer distinct chemical and biological properties compared to other trifluoromethylated compounds .
Propiedades
Fórmula molecular |
C12H11F3O3 |
|---|---|
Peso molecular |
260.21 g/mol |
Nombre IUPAC |
methyl 2-[6-(trifluoromethyl)-2,3-dihydro-1-benzofuran-3-yl]acetate |
InChI |
InChI=1S/C12H11F3O3/c1-17-11(16)4-7-6-18-10-5-8(12(13,14)15)2-3-9(7)10/h2-3,5,7H,4,6H2,1H3 |
Clave InChI |
OSSDBZXRHZESFW-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)CC1COC2=C1C=CC(=C2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[3-[1-Amino-2-(3-cyano-2-azabicyclo[3.1.0]hexan-2-yl)-2-oxoethyl]-1-adamantyl] hydrogen sulfate](/img/structure/B15124948.png)
![(3beta,5beta,15alpha,16alpha,17beta)-15,16-Dihydro-17-(3-hydroxy-1-propynyl)-3'H-cycloprop[15,16]androsta-6,15-diene-3,5,17-triol](/img/structure/B15124954.png)
![(11E)-11-[3-(Dimethylamino)propylidene]-6,11-dihydrodibenz[b,e]oxepin-2-ethanol](/img/structure/B15124961.png)
![7-Chloro-6-fluoro-1-(4-methyl-2-propan-2-ylpyridin-3-yl)-4a,5,6,7,8,8a-hexahydropyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B15124962.png)
![6-(Benzenesulfonyl)-3-methoxy-7,13-dimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-ol](/img/structure/B15124963.png)



![2,4-Dichloro-6,7-dimethyl-5h-pyrrolo[3,2-d]pyrimidine](/img/structure/B15125008.png)
![spiro[8-azoniabicyclo[3.2.1]octane-8,1'-azolidin-1-ium]-3-ol;chloride](/img/structure/B15125021.png)



